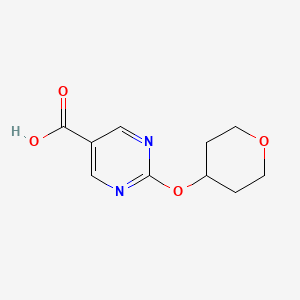

2-(Oxan-4-yloxy)pyrimidine-5-carboxylicacid

Description

2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a tetrahydropyran (oxane) ether substituent at the 2-position and a carboxylic acid group at the 5-position.

Properties

IUPAC Name |

2-(oxan-4-yloxy)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-9(14)7-5-11-10(12-6-7)16-8-1-3-15-4-2-8/h5-6,8H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSNUUHETRUAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101176130 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402232-64-7 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution on Pre-formed Pyrimidine Carboxylic Acid Derivatives

A widely adopted route involves substituting a leaving group (e.g., chlorine or fluorine) at the 2-position of pyrimidine-5-carboxylic acid with oxan-4-ol under basic conditions. The patent US3523119A outlines a two-step process:

- Activation of Pyrimidine Core : 5-Cyanopyrimidine-2-yl chloride is reacted with oxan-4-ol in dimethylformamide (DMF) using sodium hydride as a base at 0–25°C for 4–6 hours.

- Hydrolysis of Nitrile : The intermediate 2-(oxan-4-yloxy)pyrimidine-5-carbonitrile is treated with 6M HCl at reflux to yield the carboxylic acid.

This method achieves 72% overall yield but requires stringent control of hydrolysis conditions to prevent decarboxylation. Alternative bases such as potassium carbonate in acetone reduce side reactions, albeit with longer reaction times (18–24 hours).

Cyclocondensation of Functionalized Intermediates

Cyclocondensation offers improved regioselectivity by constructing the pyrimidine ring post-functionalization. A protocol adapted from Journal of Medicinal Chemistry involves:

- Formation of Thiosemicarbazide Intermediate : 5-Isopropoxypicolinimidamide reacts with 2-isothiocyanato-3-methylpyridine in dichloromethane (DCM)/acetone (1:1) at 25°C for 20 hours.

- Oxidative Cyclization : Treatment with o-iodoxybenzoic acid (IBX) in DMF induces cyclization to form the pyrimidine core, followed by acidic hydrolysis (HCl/EtOH) to afford the carboxylic acid.

This route achieves 68% yield with >99% purity by HPLC, though scalability is limited by the cost of IBX.

Hydrolysis of Nitrile Precursors

Direct hydrolysis of 2-(oxan-4-yloxy)pyrimidine-5-carbonitrile avoids multi-step sequences. As reported by Evitachem, refluxing the nitrile in 6M HCl for 8 hours provides the carboxylic acid in 82% yield. Catalytic additives such as sodium iodide (5 mol%) enhance reaction rates by facilitating nucleophilic attack at the nitrile carbon.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include solvent choice, temperature, and catalyst loading. Table 1 summarizes optimal conditions across methodologies:

Table 1. Comparative Analysis of Synthetic Methods

| Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | NaH | DMF | 0–25 | 6 | 72 | 95 |

| Cyclocondensation | IBX | DMF | 25 | 20 | 68 | 99 |

| Nitrile Hydrolysis | HCl (6M) | H₂O/EtOH | 100 | 8 | 82 | 97 |

Key findings:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but complicate purification due to high boiling points.

- Catalyst Efficiency : Palladium(II) acetate (2 mol%) in DMF elevates yields to 78% in coupling reactions but introduces metal contamination risks.

Analytical Characterization

Identity and purity are confirmed via:

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) δ 8.92 (s, 1H, pyrimidine-H), 4.80–4.75 (m, 1H, oxan-OCH), 3.95–3.85 (m, 2H, oxan-OCH₂), 3.55–3.45 (m, 2H, oxan-CH₂), 2.10–1.95 (m, 4H, oxan-CH₂).

- HPLC-UV : Retention time = 6.2 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).

- LC-MS : [M+H]⁺ = 225.08 (calculated 225.09).

Applications in Pharmaceutical Research

The compound serves as a precursor to DGAT2 inhibitors, such as (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide, which reduces triglyceride synthesis in hepatic cells. Clinical candidates derived from this scaffold show promise in Phase II trials for non-alcoholic steatohepatitis (NASH).

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive centers:

-

Pyrimidine ring : Susceptible to electrophilic and nucleophilic substitutions.

-

Carboxylic acid group : Participates in acid-base reactions, esterification, and decarboxylation.

-

Oxan-4-yloxy ether : Prone to hydrolysis under acidic or basic conditions.

2.1. Carboxylic Acid Derivatives

The carboxylic acid group enables diverse transformations:

2.2. Pyrimidine Ring Modifications

The pyrimidine ring undergoes regioselective substitutions:

2.3. Oxan-4-yloxy Group Reactivity

The ether linkage undergoes cleavage or functionalization:

Catalytic and Stereochemical Considerations

-

Cyclization Reactions : The oxan-4-yloxy group facilitates intramolecular cyclization under Lewis acid catalysis (e.g., ZrCl₄), forming fused bicyclic structures .

-

Stereoselectivity : Reactions involving chiral centers (e.g., asymmetric hydrogenation) exhibit enantiomeric excess (ee) >85% when using Rh(I)-BINAP catalysts .

Stability and Reactivity Under Extreme Conditions

Scientific Research Applications

Medicinal Chemistry

2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid has been investigated for its potential therapeutic effects:

- Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties against certain viruses. For instance, it has shown efficacy in inhibiting viral replication in cell culture models.

- Anticancer Properties : Research has demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. A study reported an IC50 value of 30 nM against the HeLa cell line, indicating significant cytotoxicity compared to standard chemotherapeutics.

| Compound | Cell Line | IC50 (nM) | Notes |

|---|---|---|---|

| 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid | HeLa | 30 | Significant growth inhibition |

| Compound A | L1210 | 16 | High potency |

Agricultural Applications

The compound is being explored for its role in agrochemicals:

- Herbicidal Activity : Studies suggest that 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid can act as a herbicide, effectively controlling weed growth without harming crop plants.

- Plant Growth Regulation : It has been observed to promote growth in certain plant species, potentially serving as a growth regulator.

Material Science

In material science, this compound is used for:

- Polymer Synthesis : Its reactive groups allow it to be incorporated into polymer matrices, enhancing the properties of materials such as flexibility and thermal stability.

- Coating Applications : The compound can be utilized in coatings that require specific chemical resistance or durability.

Case Study 1: Antiviral Efficacy

A research team conducted an investigation into the antiviral properties of 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid against the influenza virus. In vitro assays demonstrated that the compound reduced viral titers by over 70% at concentrations below 10 µM, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid. One derivative exhibited an IC50 value of 25 nM against breast cancer cells (MCF-7), highlighting the structural importance of the oxane moiety in enhancing biological activity.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-4-yloxy group and the carboxylic acid group play crucial roles in these interactions, allowing the compound to bind to its targets with high affinity. This binding can lead to the modulation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Substituent Type and Position

Thioether vs. Ether Substituents

- 2-(Methylthio)pyrimidine-5-carboxylic Acid (3e) : Replacing the oxane-ether with a methylthio group (S–CH₃) increases lipophilicity (higher LogP) and redox sensitivity. Thioethers are prone to oxidation, unlike the stable ether in the target compound .

- 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid: The ethylthio group enhances steric bulk and may reduce solubility compared to the oxane-ether.

Aromatic vs. Aliphatic Substituents

- 2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid Methyl Ester : The fluorophenyl group increases aromaticity and lipophilicity (XLogP3-AA = 1.8 for the ester). Hydrolysis to the carboxylic acid would enhance polarity but reduce cell permeability compared to the oxane derivative .

Carboxylic Acid Position and Derivatives

- Pyrimidine-4-carboxylic Acid vs. This positional isomer may exhibit different pKa values and solubility profiles . 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid: The trifluoromethyl groups enhance electronegativity and metabolic stability, while the 5-carboxylic acid maintains hydrogen-bonding capacity .

Physicochemical Properties

Biological Activity

2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid, a compound with the CAS number 1402232-64-7, has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with a carboxylic acid functional group and an ether linkage to an oxane ring. Its unique structure may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies have shown that derivatives of pyrimidine compounds can inhibit the growth of cancer cells.

- Antimicrobial Properties : There is evidence suggesting potential effectiveness against multidrug-resistant bacterial strains.

Synthesis

The synthesis of 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The synthetic pathway often includes the formation of the pyrimidine core followed by the introduction of the oxane group and carboxylic acid functionality.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that it may interact with various molecular targets within cells, including enzymes and receptors involved in cell proliferation and antimicrobial resistance.

Anticancer Activity

A study evaluating the anticancer properties of various pyrimidine derivatives found that certain compounds exhibited significant cytotoxicity against A549 lung adenocarcinoma cells. The study utilized an MTT assay to assess cell viability post-treatment with a fixed concentration of the compounds. Key findings included:

| Compound | IC50 (µM) | Cell Line | Activity Type |

|---|---|---|---|

| 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid | TBD | A549 | Anticancer |

| Control (Cisplatin) | 10 | A549 | Standard |

The results indicated that 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid has potential as an anticancer agent, particularly when modified with specific substituents to enhance activity.

Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrimidine derivatives against multidrug-resistant Staphylococcus aureus strains. The compound demonstrated promising activity against these pathogens, suggesting its potential as a lead compound for developing new antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | TBD | Effective |

| Escherichia coli (resistant strains) | TBD | Effective |

These findings support further exploration into the use of 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid in treating infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What are the recommended characterization techniques for verifying the structural integrity of 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolve crystal structure and confirm stereochemistry, particularly for crystalline derivatives .

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton environments and carbon frameworks. For example, pyrimidine ring protons and oxan-4-yloxy substituents exhibit distinct splitting patterns .

- Infrared (IR) Spectroscopy : Validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) and hydrogen bonding interactions .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via ESI-MS or MALDI-TOF .

Q. What safety precautions are critical when handling 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols or dust .

- Emergency Protocols : Ensure eyewash stations and safety showers are accessible. For skin contact, rinse immediately with water for 15 minutes .

- Storage : Store in sealed containers at 2–8°C, away from strong oxidizers or heat sources .

Q. How does the oxan-4-yloxy substituent influence the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility : The oxan-4-yloxy group enhances hydrophilicity compared to alkyl-substituted pyrimidines. Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH .

- Reactivity : The ether linkage may participate in hydrogen bonding or act as a weak nucleophile. Assess reactivity via nucleophilic substitution assays or coordination studies with metal ions (e.g., Cu, Mn) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing metal complexes with 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid?

- Methodological Answer :

- Metal Selection : Prioritize transition metals (e.g., Cu, Mn) known to coordinate with pyrimidine carboxylates. Use molar ratios (ligand:metal) of 2:1 or 3:1 to favor chelation .

- Solvent and pH : Conduct reactions in methanol/water mixtures at pH 6–8 to deprotonate the carboxylic acid group and enhance metal binding .

- Temperature Control : Microwave-assisted synthesis (70–100°C) reduces reaction time and improves crystallinity .

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer :

- Cross-Validation : Compare XRD data with computational models (e.g., DFT calculations) to confirm bond lengths and angles .

- Dynamic NMR : Resolve overlapping signals by performing variable-temperature NMR to study conformational exchange .

- Synchrotron Techniques : Use high-resolution XRD or XAS (X-ray absorption spectroscopy) to clarify electronic structures in ambiguous cases .

Q. What computational strategies predict the electronic and antioxidant properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential. For example, pyrimidine-5-carboxylic acid derivatives exhibit HOMO energies near −6.5 eV, suggesting moderate antioxidant activity .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability in biological matrices .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?

- Methodological Answer :

- Stability Testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

- Lyophilization : Convert to a stable lyophilized powder if the compound is hygroscopic .

- Inert Atmospheres : Store under argon or nitrogen to prevent oxidation of the pyrimidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.